1H-Pyrazol-5(4H)-one
Overview
Description
1H-Pyrazol-5(4H)-one is a versatile heterocyclic compound that serves as a core structure for the synthesis of various derivatives with potential applications in pharmaceuticals and materials science. The compound is characterized by the presence of a pyrazole ring, a five-membered ring containing nitrogen atoms at positions 1 and 2, and a ketone group at position 5.
Synthesis Analysis
The synthesis of 1H-pyrazol-5(4H)-one derivatives can be achieved through various methods. One approach involves a one-pot, three-component condensation of malononitrile, aromatic aldehydes, and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one using an electrogenerated anion of ethanol as the base, which results in the formation of 1,4-dihydropyrano[2,3-c]pyrazole derivatives . Another method includes the solvent-free synthesis of heterocyclic ketene aminal derivatives by refluxing a mixture of heterocyclic ketene aminals, 1-phenyl-1H-pyrazol-5(4H)-ones, and triethoxymethane, which is both efficient and environmentally benign .
Molecular Structure Analysis
The molecular structure of 1H-pyrazol-5(4H)-one derivatives has been extensively studied using various spectroscopic techniques and X-ray diffraction. For instance, the crystal structure of a pyrazole derivative with a 1-(2-nitrobenzoyl) substituent has been determined, revealing a monoclinic space group and specific cell parameters . Similarly, the structure of a pyrazole derivative with a benzo[d][1,3]dioxol-5-yl substituent has been elucidated, showing a triclinic crystal system and a twisted conformation between the pyrazole and thiophene rings .
Chemical Reactions Analysis
1H-Pyrazol-5(4H)-one and its derivatives participate in various chemical reactions, forming complex structures with potential biological activity. For example, bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands derived from 1H-pyrazol-5(4H)-one have been used to assemble chiral and achiral coordination polymers with Zn(II) and Cd(II) ions, demonstrating diverse structural motifs and properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1H-pyrazol-5(4H)-one derivatives are influenced by their molecular structure. The compounds exhibit a range of thermal and luminescence properties, as well as different hydrogen bonding patterns in the solid state. The substituents at various positions on the pyrazole ring affect the secondary, tertiary, and quaternary structures of these compounds, as well as their hydrogen-bonded motifs . Additionally, quantum chemical computational studies have provided insights into the vibrational frequencies, chemical shift values, molecular electrostatic potential, and non-linear optical properties of these derivatives .
Scientific Research Applications
Synthesis of Heterocyclic Ketene Aminal Libraries : 1H-Pyrazol-5(4H)-one-based heterocyclic ketene aminals are synthesized efficiently using a solvent-free and catalyst-free method, showing promise for drug discovery applications (Yu et al., 2013).
Biological Importance of Pyrazole Derivatives : Pyrazole derivatives, including those based on 1H-Pyrazol-5(4H)-one, exhibit a wide range of biological activities, such as antimicrobial, anticonvulsant, antidepressant, and antitumor effects, making them significant in the development of new drugs (Küçükgüzel & Şenkardeş, 2015).
Electro-catalyzed Synthesis of Pyrazole Derivatives : An efficient synthesis method using electrogenerated anion of ethanol as the base has been developed for producing 1,4-dihydropyrano[2,3-c]pyrazole derivatives from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, demonstrating green chemistry applications (Vafajoo et al., 2015).
Antiproliferative Agents in Cancer Therapy : Novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives synthesized from 1H-pyrazol-5(4H)-one have shown potential as antiproliferative agents against breast cancer and leukemic cells, indicating their potential in cancer treatment (Ananda et al., 2017).
Antimicrobial and Antifungal Activities : Pyrazole derivatives, including those derived from 1H-pyrazol-5(4H)-one, have been synthesized and shown to possess significant antimicrobial and antifungal activities, highlighting their importance in addressing microbial resistance (Parashar et al., 2010).
Synthesis and Use in Organic Light Emitting Diodes (OLEDs) : Pt(II) complexes with pyrazole chelates derived from 1H-pyrazol-5(4H)-one have been synthesized and used in OLEDs, demonstrating their utility in material science and electronics (Huang et al., 2013).
Experimental and Theoretical Investigations : Theoretical studies have been conducted on the functionalization reactions of 1H-pyrazol-5(4H)-one derivatives, providing insights into their chemical properties and potential applications (Yıldırım et al., 2005).
Applications in Synthesizing Novel Ligands : 1H-Pyrazol-5(4H)-one derivatives have been used to synthesize novel ligands with applications in medicinal chemistry and metal complex catalysis (Dalinger et al., 2020).
Safety And Hazards
The safety data sheet for a related compound, 4-(1H-Pyrazol-5-yl)phenol, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is advised to handle it with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
properties
IUPAC Name |
1,4-dihydropyrazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O/c6-3-1-2-4-5-3/h2H,1H2,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHUHDUEXWHZMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=NNC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00311547 | |
Record name | 1H-Pyrazol-5(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00311547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazol-5(4H)-one | |
CAS RN |
137-44-0 | |
Record name | 5-Pyrazolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137-44-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazol-5(4H)-one | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243823 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Pyrazol-5(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00311547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dihydro-1H-pyrazol-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-PYRAZOLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W43TJN4CTB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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